molecular formula C9H10O3 B1216333 p-Acetoxybenzyl alcohol CAS No. 6309-46-2

p-Acetoxybenzyl alcohol

Cat. No. B1216333
CAS RN: 6309-46-2
M. Wt: 166.17 g/mol
InChI Key: FKMVNGWJGSSDCF-UHFFFAOYSA-N
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Patent
US05401853

Procedure details

8.4 g 4-hydroxybenzyl-alcohol, are dissolved in 11 ml 5.45M KOH, while cooling the reaction mixture with ice. 6.48 ml acetic anhydride are then added in 15 minutes to the solution obtained. An equal volume of ethyl ether is added, and once the organic phase is separated, it is washed with a NaHCO3 oversaturated solution and dried on anhydrous sodium sulphate and finally evaporated. The obtained product is then distilled (b.p. 140°-150° C.) under vacuum (3 mm Hg), then purified by silica gel chromatographic column (eluant cyclohexane/ethyl acetate 8: 2). A substantially pure product is obtained to be used for the successive reaction (yield 45%)
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
6.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11].C(OCC)C>[OH-].[K+]>[C:10]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1)(=[O:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
11 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
6.48 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the reaction mixture with ice
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
once the organic phase is separated
WASH
Type
WASH
Details
it is washed with a NaHCO3 oversaturated solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
finally evaporated
DISTILLATION
Type
DISTILLATION
Details
The obtained product is then distilled (b.p. 140°-150° C.) under vacuum (3 mm Hg)
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatographic column (eluant cyclohexane/ethyl acetate 8: 2)
CUSTOM
Type
CUSTOM
Details
A substantially pure product is obtained
CUSTOM
Type
CUSTOM
Details
to be used for the successive reaction (yield 45%)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.